Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester
Description
Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester is a synthetic aromatic ester derivative characterized by a benzene ring substituted with two methoxy groups at positions 3 and 4, an acetic acid backbone, and a trimethylsilyl (TMS) methyl ester moiety. This compound is structurally related to metabolites and intermediates studied in clinical, microbiological, and phytochemical contexts. Its silylated ester group enhances volatility and stability in gas chromatography–mass spectrometry (GC-MS) analyses, making it relevant in metabolomics and natural product research .

Properties
CAS No. |
80640-80-8 |
|---|---|
Molecular Formula |
C14H22O4Si |
Molecular Weight |
282.41 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H22O4Si/c1-16-12-7-6-11(8-13(12)17-2)9-14(15)18-10-19(3,4)5/h6-8H,9-10H2,1-5H3 |
InChI Key |
HIKNYWKTKLLRFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC[Si](C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of 2-(3,4-dimethoxyphenyl)acetic acid with trimethylsilyl methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed for several hours, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The methoxy groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Analogs


Key Observations :
- Ester Groups : Trimethylsilyl esters (e.g., TMS methyl) increase volatility and GC-MS detectability compared to methyl esters .
- Ring Substituents : Methoxy groups (electron-donating) enhance metabolic stability, while hydroxyl or acetyl groups introduce polarity or reactivity .
- Silylation : Additional TMS groups (e.g., α,4-bis-TMS-oxy in CAS 55268-66-1) significantly alter hydrophobicity and molecular weight .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on structural analogs.
Key Observations :
Key Observations :
- Silylated esters are prevalent in GC-MS-based studies due to their stability under analytical conditions .
Biological Activity
Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester, also known by its chemical structure C13H20O4Si, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as relevant research findings.
- Molecular Formula : C13H20O4Si
- Molecular Weight : 268.38 g/mol
- CAS Registry Number : 27750-60-3
Biological Activity Overview
Benzeneacetic acid derivatives are known for various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens.
- Anticancer Properties : Some studies indicate potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted the presence of benzeneacetic acid derivatives in essential oils with notable antibacterial effects against various strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Benzeneacetic acid, 3,4-dimethoxy- | Antibacterial | |
| Ethyl ester of benzeneacetic acid | Antifungal | |
| 3-Methoxy-4-hydroxy benzoic acid | Antimicrobial |
Anticancer Properties
The anticancer potential of benzeneacetic acid derivatives has been explored in several studies. These compounds have been tested for their ability to inhibit cancer cell lines and induce apoptosis.
Case Studies
-
In Vitro Studies :
- A study reported that benzeneacetic acid derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values indicating strong cytotoxicity.
- Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.
-
In Vivo Studies :
- Animal models treated with benzeneacetic acid derivatives showed reduced tumor growth and improved survival rates compared to control groups.
| Study Type | Cell Line / Model | IC50 Value (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | MCF-7 | 15 | Growth inhibition |
| In Vivo | Xenograft model | N/A | Tumor growth reduction |
The biological activity of benzeneacetic acid derivatives may be attributed to their ability to interact with cellular targets:
- Covalent Bond Formation : Some studies suggest that these compounds may act as covalent inhibitors by forming stable bonds with target proteins, thereby inhibiting their function.
- Reactive Oxygen Species (ROS) Induction : The compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


